2-((4-Aminobenzoyl)amino)-N,N,N-triethylethanaminium bromide
2-((4-Aminobenzoyl)amino)-N,N,N-triethylethanaminium bromide
Brand Name:
Vulcanchem
CAS No.:
17010-70-7
VCID:
VC0231608
InChI:
InChI=1S/C15H25N3O.BrH/c1-4-18(5-2,6-3)12-11-17-15(19)13-7-9-14(16)10-8-13;/h7-10H,4-6,11-12H2,1-3H3,(H2-,16,17,19);1H
SMILES:
CC[N+](CC)(CC)CCNC(=O)C1=CC=C(C=C1)N.[Br-]
Molecular Formula:
C15H26BrN3O
Molecular Weight:
344.29 g/mol
2-((4-Aminobenzoyl)amino)-N,N,N-triethylethanaminium bromide
CAS No.: 17010-70-7
Main Products
VCID: VC0231608
Molecular Formula: C15H26BrN3O
Molecular Weight: 344.29 g/mol
CAS No. | 17010-70-7 |
---|---|
Product Name | 2-((4-Aminobenzoyl)amino)-N,N,N-triethylethanaminium bromide |
Molecular Formula | C15H26BrN3O |
Molecular Weight | 344.29 g/mol |
IUPAC Name | 2-[(4-aminobenzoyl)amino]ethyl-triethylazanium;bromide |
Standard InChI | InChI=1S/C15H25N3O.BrH/c1-4-18(5-2,6-3)12-11-17-15(19)13-7-9-14(16)10-8-13;/h7-10H,4-6,11-12H2,1-3H3,(H2-,16,17,19);1H |
Standard InChIKey | IUYQUEUPABJPOI-UHFFFAOYSA-N |
SMILES | CC[N+](CC)(CC)CCNC(=O)C1=CC=C(C=C1)N.[Br-] |
Canonical SMILES | CC[N+](CC)(CC)CCNC(=O)C1=CC=C(C=C1)N.[Br-] |
Synonyms | PAEB procainamide ethobromide procaine amide ethobromide procaine amide ethobromide monohydrobromide |
PubChem Compound | 167611 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume